

# A Head-to-Head Comparison of TIGIT-Targeting Drugs in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor in the landscape of cancer immunotherapy.[1][2] Expressed on various immune cells, including T cells and Natural Killer (NK) cells, TIGIT plays a significant role in suppressing anti-tumor immunity.[1][2] Its ligands, primarily CD155 (PVR), are often overexpressed on tumor cells, leading to immune evasion.[1][3] Consequently, blocking the TIGIT-CD155 interaction is a promising therapeutic strategy, with numerous TIGIT-targeting monoclonal antibodies (mAbs) currently in clinical development. This guide provides a head-to-head comparison of prominent TIGIT-targeting drugs, supported by available preclinical and clinical data.

## The TIGIT Signaling Pathway

TIGIT functions as a key negative regulator of the immune response. Upon binding to its high-affinity ligand CD155, which is expressed on antigen-presenting cells (APCs) and tumor cells, TIGIT delivers inhibitory signals into T cells and NK cells.[1][4][5][6] This signaling is mediated through the immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tail tyrosine (ITT)-like motif in its cytoplasmic domain.[1][4]

TIGIT signaling leads to the suppression of several key downstream pathways, including PI3K-Akt, MAPK, and NF-κB, ultimately resulting in reduced T cell and NK cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity.[5][6] Furthermore, TIGIT competes with the costimulatory receptor CD226 (DNAM-1) for binding to CD155.[7] By outcompeting CD226, TIGIT





Check Availability & Pricing

not only delivers its own inhibitory signal but also prevents the activating signals mediated by CD226.[8]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. stemcell.com [stemcell.com]
- 3. Arcus Biosciences Arcus Biosciences to Present New Data for Anti-TIGIT Domvanalimab Plus Zimberelimab at the Society for Immunotherapy of Cancer Annual Meeting [investors.arcusbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
- 6. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Anti-TIGIT Domvanalimab-Containing Study Arms Improve Progression-Free Survival Compared to Anti-PD1 Alone in Phase 2 Non-Small Cell Lung Cancer Study BioSpace [biospace.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of TIGIT-Targeting Drugs in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3175645#head-to-head-comparison-of-different-tigit-targeting-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com